2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-15-4-6-18(7-5-15)24(13-16-3-1-2-9-22-16)19(25)14-8-10-23-17(11-14)12-21/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJWPUOWVUJJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group, a fluorophenyl moiety, and a pyridine ring, which contribute to its unique pharmacological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, the cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HeLa and A375 cells. The IC50 values for these activities are critical for evaluating their efficacy in cancer treatment.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
Anticancer Studies
A study conducted on the effects of this compound on cancer cell lines revealed significant antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.6 | Induction of apoptosis via caspase activation |
| A375 | 3.8 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce cell death through apoptosis pathways.
Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs vary in substituents, impacting properties such as melting points, molecular weight, and solubility. Key examples include:
Table 1: Physicochemical Comparison
Key Observations :
- The target compound’s molecular weight (~370) is comparable to compound 20 in but lower than bulkier analogs like those in .
- Melting points for fluorophenyl-containing compounds (e.g., 265.9°C for compound 20) suggest moderate thermal stability, likely influenced by hydrogen bonding and aromatic stacking .
Key Observations :
- Fluorine substitution (e.g., compound 19) shows moderate enzyme inhibitory activity, though halogen size (F, Cl, Br, I) has minimal impact on potency in this context .
- Chromenyl acrylamides (e.g., 4l) demonstrate strong antibacterial effects, likely due to the electron-rich chromene core enhancing membrane penetration .
- The target compound’s pyridinylmethyl group may improve bioavailability compared to sulfamoylphenyl (compound 20) or chromenyl (compound 4l) analogs .
Structural and Electronic Influences
- Dual N-Substituents: The combination of 4-fluorophenyl and pyridin-2-ylmethyl groups could create a steric and electronic profile distinct from mono-substituted analogs (e.g., compound 20), possibly altering target binding .
- Pyridine vs. Chromene Cores : Chromenyl derivatives () exhibit strong antibacterial activity, while pyridine-based compounds () are explored for anticancer applications. The target compound’s pyridine core may favor interactions with kinase or enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
